4-Ethoxy-3-fluorophenol
Overview
Description
4-Ethoxy-3-fluorophenol is an organic compound with the molecular formula C8H9FO2. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-fluorophenol can be synthesized through several methods, including the reaction of 4-ethoxyphenol with a fluorinating agent. One common approach involves the use of fluorine gas or a fluorinating reagent such as Selectfluor under controlled conditions to introduce the fluorine atom into the phenol ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Ethoxy-3-fluorophenol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluorophenol involves its interaction with molecular targets and pathways within a system. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The ethoxy and fluorine groups may modulate the compound’s reactivity and binding affinity, contributing to its overall effects .
Comparison with Similar Compounds
4-Ethoxyphenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Fluorophenol: Lacks the ethoxy group, leading to variations in its interactions and applications.
4-Fluoro-3-methoxyphenol: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical behavior.
Uniqueness: The combination of these functional groups makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-ethoxy-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGANANYZKYVOBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594338 | |
Record name | 4-Ethoxy-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-48-3 | |
Record name | 4-Ethoxy-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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